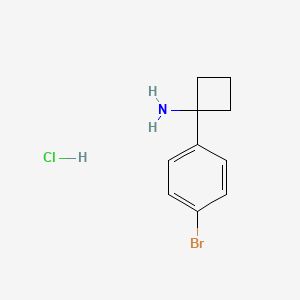

1-(4-Bromophenyl)cyclobutanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN.ClH/c11-9-4-2-8(3-5-9)10(12)6-1-7-10;/h2-5H,1,6-7,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBVNGJIDWFRMRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=C(C=C2)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670422 | |

| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193389-40-0 | |

| Record name | Cyclobutanamine, 1-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193389-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)cyclobutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclobutan-1-amine;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of 1-(4-Bromophenyl)cyclobutanamine hydrochloride: A Monoamine Reuptake Inhibitor Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Bromophenyl)cyclobutanamine hydrochloride is a synthetic compound with a chemical structure suggestive of psychoactive properties, potentially acting on the central nervous system. While specific pharmacological data for this molecule is not extensively available in peer-reviewed literature, its structural motifs, particularly the cyclobutanamine group, bear resemblance to known monoamine reuptake inhibitors. This guide posits a putative mechanism of action for this compound as a triple reuptake inhibitor (TRI), targeting the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. We will explore the theoretical underpinnings of this hypothesis and provide a comprehensive framework of experimental protocols to rigorously investigate and validate this proposed mechanism.

Introduction: The Rationale for a Monoamine Reuptake Inhibition Hypothesis

The therapeutic landscape for neuropsychiatric disorders is dominated by agents that modulate monoaminergic neurotransmission. Selective serotonin reuptake inhibitors (SSRIs), serotonin-norepinephrine reuptake inhibitors (SNRIs), and dopamine reuptake inhibitors (DRIs) are cornerstone treatments for depression, anxiety, attention-deficit hyperactivity disorder (ADHD), and other conditions[1][2][3]. The core principle of these drugs is to block the reabsorption of neurotransmitters from the synaptic cleft, thereby increasing their extracellular concentration and enhancing postsynaptic signaling[1][2][3].

The structure of this compound, featuring a phenyl ring, a cyclobutane linker, and a primary amine, is analogous to pharmacophores known to interact with monoamine transporters. The cyclobutane ring provides a rigid scaffold that can influence binding affinity and selectivity for DAT, NET, and SERT. Based on these structural parallels, we hypothesize that this compound functions as a monoamine reuptake inhibitor. This guide will serve as a roadmap for researchers to test this hypothesis through a logical progression of in vitro and in vivo studies.

Proposed Mechanism of Action: A Triple Reuptake Inhibitor Profile

We propose that this compound acts as a triple reuptake inhibitor, binding to and blocking the function of DAT, NET, and SERT. This action would lead to an increase in the synaptic concentrations of dopamine, norepinephrine, and serotonin, respectively. The relative potency and selectivity of the compound for each transporter would determine its overall pharmacological profile and potential therapeutic applications.

A TRI profile is of significant interest in drug development as it may offer a broader spectrum of efficacy in treating complex disorders like major depressive disorder (MDD) by addressing the roles of all three key monoamines in mood regulation[1][4].

To visualize the proposed mechanism at the synapse, consider the following diagram:

References

- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 2. Dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 3. Norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 4. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Predicted Biological Activity of 1-(4-Bromophenyl)cyclobutanamine hydrochloride

Introduction

1-(4-Bromophenyl)cyclobutanamine hydrochloride is a synthetic compound of interest within the fields of neuroscience and pharmacology. Its structural similarity to known psychoactive molecules suggests a potential for interaction with central nervous system targets. This guide provides a comprehensive overview of the predicted biological activity of this compound, grounded in the pharmacological profiles of structurally related molecules. We will delve into its likely mechanism of action as a monoamine reuptake inhibitor, with a focus on the dopamine and norepinephrine transporters. Furthermore, this document will serve as a practical resource for researchers by providing detailed, field-proven protocols for the experimental validation of its activity.

Predicted Pharmacological Profile: A Monoamine Reuptake Inhibitor

Based on structure-activity relationships (SAR) of analogous compounds, this compound is hypothesized to function as a potent and selective inhibitor of the dopamine transporter (DAT) and the norepinephrine transporter (NET), with significantly lower affinity for the serotonin transporter (SERT). The presence of the 4-bromophenyl group is anticipated to enhance binding affinity to these monoamine transporters.

Supporting Evidence from Analogous Compounds

Research on bromine-substituted analogs of methylphenidate has demonstrated that such modifications can lead to higher affinities for both DAT and NET compared to the parent compound, while maintaining weak interaction with SERT. This suggests that the bromophenyl moiety in this compound likely plays a key role in its interaction with these transporters, contributing to its predicted activity as a dual dopamine-norepinephrine reuptake inhibitor (DNRI).

Core Signaling Pathway: Inhibition of Monoamine Reuptake

The primary mechanism of action for this compound is predicted to be the blockade of DAT and NET. These transporter proteins are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron, a crucial process for terminating neurotransmission. By inhibiting this reuptake, the compound would increase the extracellular concentrations of these neurotransmitters, leading to enhanced and prolonged signaling at their respective postsynaptic receptors. This modulation of dopaminergic and noradrenergic pathways is a hallmark of many central nervous system stimulants and antidepressants.

Figure 1: Proposed mechanism of action of this compound.

Experimental Validation: Protocols and Methodologies

To empirically determine the biological activity of this compound, a series of in vitro and in vivo assays are necessary. The following protocols are standard in the field of neuropharmacology for characterizing monoamine reuptake inhibitors.

In Vitro Assays

1. Radioligand Binding Assays

These assays are the gold standard for determining the binding affinity of a compound to its target receptor or transporter.

-

Objective: To quantify the affinity (Ki) of this compound for DAT, NET, and SERT.

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand known to bind specifically to the transporter of interest. The concentration of the test compound that inhibits 50% of the radioligand binding (IC50) is determined and used to calculate the Ki.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize brain tissue (e.g., striatum for DAT, cortex for NET and SERT) from rodents in ice-cold buffer.

-

Centrifuge the homogenate at low speed to remove debris.

-

Centrifuge the supernatant at high speed to pellet the membranes containing the transporters.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard protein assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT), and assay buffer.

-

Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of a known non-radiolabeled ligand to saturate the transporters.

-

Competitive Binding: Add membrane preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specific temperature for a set time to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

2. Synaptosomal Uptake Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into synaptosomes, which are resealed nerve terminals.

-

Objective: To determine the functional potency (IC50) of this compound in inhibiting the uptake of dopamine, norepinephrine, and serotonin.

-

Principle: Synaptosomes are incubated with a radiolabeled neurotransmitter in the presence of the test compound. The amount of radioactivity taken up by the synaptosomes is measured to assess the inhibitory effect of the compound.

Experimental Protocol: Synaptosomal Monoamine Uptake Assay

-

Synaptosome Preparation: Prepare synaptosomes from relevant brain regions as described in the radioligand binding assay protocol.

-

Assay Setup (96-well plate format):

-

Add synaptosomes and varying concentrations of this compound to the wells.

-

Pre-incubate to allow the compound to interact with the transporters.

-

-

Uptake Initiation: Add a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

-

Incubation: Incubate for a short period at 37°C.

-

Termination and Filtration: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.

-

Quantification and Data Analysis: Measure radioactivity and calculate the IC50 for uptake inhibition as described for the binding assay.

Figure 2: General workflow for in vitro binding and uptake assays.

In Vivo Assay

1. In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

-

Objective: To assess the effect of systemic administration of this compound on dopamine and norepinephrine levels in the brain.

-

Principle: A microdialysis probe is implanted into a target brain area. Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and molecules from the extracellular fluid, including neurotransmitters, diffuse across the probe's semipermeable membrane into the aCSF. The collected dialysate is then analyzed to quantify neurotransmitter concentrations.

Experimental Protocol: In Vivo Microdialysis

-

Surgical Implantation: Anesthetize the animal and stereotaxically implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens or prefrontal cortex). Allow for recovery.

-

Microdialysis Experiment:

-

Insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with aCSF at a slow, constant flow rate.

-

Collect baseline dialysate samples at regular intervals.

-

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection).

-

Post-Drug Sample Collection: Continue to collect dialysate samples to monitor changes in neurotransmitter levels over time.

-

Sample Analysis: Analyze the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED) to quantify dopamine and norepinephrine concentrations.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels to determine the in vivo effect of the compound.

Predicted Data Summary

While specific experimental data for this compound is not yet publicly available, based on the pharmacology of its analogs, we can predict the following outcomes:

| Assay | Predicted Outcome for 1-(4-Bromophenyl)cyclobutanamine HCl |

| DAT Binding (Ki) | High affinity (low nM range) |

| NET Binding (Ki) | High affinity (low to mid nM range) |

| SERT Binding (Ki) | Low affinity (>1000 nM) |

| Dopamine Uptake (IC50) | Potent inhibition (low nM range) |

| Norepinephrine Uptake (IC50) | Potent inhibition (low to mid nM range) |

| Serotonin Uptake (IC50) | Weak inhibition (>1000 nM) |

| In Vivo Microdialysis | Significant increase in extracellular dopamine and norepinephrine |

Conclusion

This compound is a compound with a high potential to act as a selective dopamine and norepinephrine reuptake inhibitor. This predicted biological activity is based on a strong foundation of structure-activity relationships from analogous compounds. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically validate this hypothesis and to further characterize the pharmacological profile of this and other novel psychoactive compounds. Such investigations are crucial for advancing our understanding of the central nervous system and for the development of new therapeutic agents.

The Structure-Activity Relationship of 1-(4-Bromophenyl)cyclobutanamine: A Technical Guide for Drug Development Professionals

Introduction: The Emergence of Arylcyclobutanamines in CNS Drug Discovery

In the landscape of central nervous system (CNS) drug discovery, the quest for novel scaffolds that offer a blend of potency, selectivity, and favorable pharmacokinetic properties is perpetual. Among the privileged structures that have garnered significant attention are the arylcycloalkylamines. This technical guide focuses on the structure-activity relationship (SAR) of a specific and promising scaffold: 1-(4-bromophenyl)cyclobutanamine hydrochloride. This compound serves as a foundational template for a class of potent monoamine transporter (MAT) ligands, which include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[1][2][3]

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft.[1][3] Their modulation is a cornerstone of treatment for a multitude of neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid, puckered conformation of the cyclobutane ring in 1-(4-bromophenyl)cyclobutanamine offers a distinct three-dimensional architecture that can be exploited to achieve high affinity and selectivity for these transporters. This guide will provide an in-depth analysis of the SAR of this core structure, offering insights for researchers, scientists, and drug development professionals aiming to design the next generation of MAT-targeting therapeutics.

Core Scaffold Analysis: Unpacking the 1-(4-Bromophenyl)cyclobutanamine Moiety

The 1-(4-bromophenyl)cyclobutanamine scaffold can be dissected into three key components, each offering a vector for chemical modification and SAR exploration:

-

The 4-Bromophenyl Group: This aromatic ring and its substituent are crucial for interaction with the transporter binding pocket.

-

The Cyclobutane Ring: This rigid linker orients the phenyl ring and the amine group in a specific spatial arrangement.

-

The Primary Amine: This basic group is essential for key interactions within the transporter.

The following sections will delve into the known and inferred SAR for modifications at each of these positions, drawing from published literature on analogous compounds.

Structure-Activity Relationship (SAR) Exploration

Modifications of the Phenyl Ring

The nature and position of substituents on the phenyl ring have a profound impact on both the potency and selectivity of arylcycloalkylamines for the different monoamine transporters.

-

Halogen Substitution: The presence of a halogen at the 4-position of the phenyl ring is a common feature in many potent MAT inhibitors. The 4-bromo substituent in the parent compound is significant. Studies on related phenethylamine classes have shown that para-chloro substitution can augment potency at SERT.[2] It is hypothesized that the electron-withdrawing nature and the size of the halogen influence interactions within the binding site. Replacing the bromine with other halogens (F, Cl, I) or moving it to the 2- or 3-position would be a primary area for SAR investigation.

-

Other Substituents: The introduction of other electron-donating or electron-withdrawing groups, as well as bulky or hydrogen-bonding moieties, can dramatically alter the binding profile. For instance, in related series, small alkyl or alkoxy groups at the 4-position have been explored. The goal of such modifications is often to fine-tune selectivity between DAT, SERT, and NET.

Table 1: Hypothetical SAR of Phenyl Ring Modifications

| Modification | Predicted Effect on Activity | Rationale |

| 4-Cl | Likely potent, may alter selectivity | Similar size and electronics to 4-Br |

| 4-F | Potentially high affinity | Common in CNS drugs, may enhance BBB penetration |

| 4-CH3 | May decrease potency, could increase DAT selectivity | Alters electronic and steric profile |

| 4-OCH3 | May increase SERT/NET affinity | Potential for hydrogen bonding |

| 3,4-dichloro | Potentially high affinity at SERT | Dichloro substitution is a known motif for high SERT affinity in other scaffolds[4] |

The Role of the Cyclobutane Ring

The cyclobutane ring serves as a conformationally restricted linker. Unlike more flexible alkyl chains, its puckered nature limits the possible orientations of the phenyl and amine groups, which can lead to enhanced binding affinity by reducing the entropic penalty of binding.

-

Ring Size: Exploration of other cycloalkanes (cyclopropane, cyclopentane, cyclohexane) in place of the cyclobutane ring is a critical SAR study. It is often observed that cyclobutane provides an optimal balance of rigidity and spatial arrangement for MAT binding.

-

Substitution on the Ring: The introduction of substituents on the cyclobutane ring itself can further probe the steric and conformational requirements of the binding pocket. For example, methyl or hydroxyl groups at the 2- or 3-positions could provide additional interaction points or create steric clashes that decrease affinity.

Modifications of the Amine Group

The primary amine is typically protonated at physiological pH and forms a crucial salt bridge with an acidic residue (e.g., an aspartate) in the transporter binding site.

-

N-Alkylation: The degree of substitution on the nitrogen atom is a key determinant of activity and selectivity.

-

Primary Amine (NH2): Often shows high affinity.

-

Secondary Amine (NHR): Small alkyl groups (e.g., methyl, ethyl) can be well-tolerated and may influence selectivity.

-

Tertiary Amine (NR2): Often leads to a decrease in potency, especially for DAT.

-

-

N-Acylation and Other Derivatives: Conversion of the amine to an amide or other derivatives generally results in a significant loss of activity, highlighting the importance of the basicity of the nitrogen for the ionic interaction.

Logical Relationship of SAR Modifications

Caption: Interplay of modifications to the core scaffold influencing biological activity.

Experimental Protocols

The determination of the SAR for 1-(4-bromophenyl)cyclobutanamine analogs relies on robust and reproducible in vitro assays. The following are standard protocols for assessing the affinity and functional activity of compounds at the dopamine, serotonin, and norepinephrine transporters.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to displace a known radioligand from the transporter.

Materials:

-

Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Glass fiber filters (e.g., GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Plate Preparation: Add 50 µL of assay buffer to each well of a 96-well plate.

-

Compound Addition: Add 2 µL of test compound at various concentrations (typically from 0.1 nM to 10 µM). For total binding wells, add 2 µL of DMSO. For non-specific binding wells, add 2 µL of the respective non-specific binding inhibitor.

-

Radioligand Addition: Add 50 µL of the appropriate radioligand at a concentration near its Kd value.

-

Membrane Addition: Add 100 µL of the cell membrane preparation (typically 10-20 µg of protein per well).

-

Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle shaking.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 300 µL of ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound using non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Synaptosomal Monoamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into synaptosomes.[2]

Materials:

-

Rat brain tissue (striatum for DAT, hippocampus/cortex for SERT, and hypothalamus/cortex for NET).

-

Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

-

Krebs-Ringer-HEPES buffer (KRH buffer): 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM HEPES, 10 mM glucose, 0.1 mM ascorbic acid, 0.1 mM pargyline, pH 7.4.

-

Test compounds dissolved in DMSO.

-

96-well microplates.

-

Cell harvester and glass fiber filters.

-

Liquid scintillation counter.

Procedure:

-

Synaptosome Preparation: Homogenize the appropriate rat brain tissue in ice-cold KRH buffer and centrifuge to obtain a crude synaptosomal pellet (P2). Resuspend the pellet in fresh KRH buffer.

-

Pre-incubation: In a 96-well plate, add 50 µL of KRH buffer, 10 µL of test compound at various concentrations, and 100 µL of the synaptosome preparation. Pre-incubate for 10 minutes at 37°C.

-

Uptake Initiation: Add 50 µL of the respective radiolabeled neurotransmitter to initiate the uptake reaction.

-

Incubation: Incubate for 5-10 minutes at 37°C.

-

Uptake Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters followed by washing with ice-cold KRH buffer.

-

Scintillation Counting: Measure the radioactivity retained on the filters.

-

Data Analysis: Determine the IC50 value for the inhibition of neurotransmitter uptake by non-linear regression analysis.

Experimental Workflow for SAR Determination

Caption: A typical workflow for the synthesis and evaluation of analogs to establish SAR.

Conclusion and Future Directions

The 1-(4-bromophenyl)cyclobutanamine scaffold represents a valuable starting point for the development of novel monoamine transporter inhibitors. The systematic exploration of its structure-activity relationship, focusing on modifications of the phenyl ring, the cyclobutane core, and the amine substituent, is a proven strategy for identifying potent and selective ligands. The inherent conformational rigidity of the cyclobutane moiety offers a distinct advantage in designing compounds with improved pharmacological profiles.

Future efforts in this area should focus on:

-

Subtype Selectivity: Fine-tuning the structure to achieve desired selectivity profiles, such as dual DAT/SERT inhibitors or triple reuptake inhibitors.

-

Pharmacokinetic Optimization: Modifying the scaffold to improve metabolic stability, oral bioavailability, and brain penetration.

-

In Vivo Efficacy: Progressing promising candidates into animal models of CNS disorders to validate their therapeutic potential.

-

Molecular Modeling: Employing computational approaches, such as docking studies and molecular dynamics simulations, to gain a deeper understanding of the ligand-transporter interactions and to guide the rational design of new analogs.[5]

By integrating synthetic chemistry, in vitro pharmacology, and computational modeling, the full potential of the 1-(4-bromophenyl)cyclobutanamine scaffold can be unlocked, paving the way for the discovery of innovative medicines for a range of debilitating neurological and psychiatric conditions.

References

- 1. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Monoamine Transporter Affinity of 3α-Arylmethoxy-3β-arylnortropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Focus on Human Monoamine Transporter Selectivity. New Human DAT and NET Models, Experimental Validation, and SERT Affinity Exploration - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel Arylcyclobutanamines: A Technical Guide for Drug Development Professionals

Introduction: The Strategic Value of the Arylcyclobutanamine Scaffold in Modern Drug Discovery

The relentless pursuit of novel chemical entities with enhanced therapeutic profiles has led medicinal chemists to explore unique three-dimensional scaffolds that can effectively probe biological space. Among these, the arylcyclobutanamine motif has emerged as a privileged structure, particularly in the development of agents targeting the central nervous system. The inherent rigidity of the cyclobutane ring, combined with the diverse pharmacological contributions of the aryl and amine functionalities, offers a powerful platform for engineering molecules with improved potency, selectivity, and pharmacokinetic properties.[1] This guide provides an in-depth technical overview of the discovery and synthesis of novel arylcyclobutanamines, with a focus on their application as monoamine reuptake inhibitors.

Arylcyclobutanamines have demonstrated significant potential as serotonin-norepinephrine reuptake inhibitors (SNRIs) and triple reuptake inhibitors (TRIs), which also modulate dopamine levels.[2][3] These mechanisms of action are central to the treatment of major depressive disorder, anxiety disorders, and other neurological conditions.[4][5] The constrained conformation of the cyclobutane core can lead to enhanced binding affinity and selectivity for monoamine transporters (SERT, NET, and DAT) compared to more flexible acyclic analogues.[1] This guide will delve into the key synthetic strategies for accessing this valuable scaffold, the nuances of stereochemical control, and the analytical techniques essential for their characterization, providing researchers and drug development professionals with a comprehensive resource for advancing their own discovery programs.

Strategic Synthesis of the Arylcyclobutanamine Core: Key Methodologies and Mechanistic Insights

The construction of the arylcyclobutanamine scaffold presents unique synthetic challenges, primarily centered around the stereocontrolled formation of the four-membered ring and the introduction of the aryl and amine substituents. This section will detail two of the most effective and widely employed strategies: the formation of the arylcyclobutane core via [2+2] cycloaddition and subsequent functionalization, and the direct synthesis of arylcyclobutanamines from cyclobutanone precursors via reductive amination.

Methodology 1: [2+2] Cycloaddition Followed by Functionalization

The [2+2] cycloaddition reaction is a powerful tool for the construction of cyclobutane rings. In the context of arylcyclobutanamine synthesis, this typically involves the reaction of an electron-rich alkene with an electron-poor alkene, or the photodimerization of styrenes. A particularly effective approach involves the rhodium-catalyzed asymmetric arylation of cyclobutenes, which allows for the stereocontrolled introduction of the aryl group.[6][7]

This protocol outlines a general procedure for the enantioselective synthesis of a key arylcyclobutane intermediate.

Step 1: Synthesis of the Cyclobutene Precursor The synthesis of the cyclobutene starting material can be achieved through various established methods, often starting from commercially available materials.

Step 2: Rhodium-Catalyzed Asymmetric Arylation

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral diene ligand (e.g., (R)-BINAP) and the rhodium precursor (e.g., [Rh(cod)Cl]₂).

-

Add the appropriate solvent (e.g., toluene or 1,4-dioxane) and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Add the cyclobutene precursor and the arylboronic acid.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired enantiomerically enriched arylcyclobutane.

Causality of Experimental Choices: The choice of the chiral diene ligand is critical for achieving high enantioselectivity. The rhodium catalyst facilitates the transmetalation of the aryl group from the boronic acid and its subsequent addition to the cyclobutene. The temperature and solvent are optimized to ensure efficient catalysis and minimize side reactions.

Methodology 2: Reductive Amination of Arylcyclobutanones

Reductive amination is a highly versatile and widely used method for the synthesis of amines from ketones or aldehydes.[8][9][10][11] In the context of arylcyclobutanamine synthesis, this approach offers a direct route to the target compounds from readily accessible arylcyclobutanone precursors. The synthesis of these precursors can be achieved through various methods, including the ring expansion of cyclopropanes or the cycloaddition of ketenes with alkenes.[12][13][14][15][16]

This protocol provides a step-by-step guide for the synthesis of a model arylcyclobutanamine.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve 3-phenylcyclobutanone and the desired amine (e.g., benzylamine or ammonia) in a suitable solvent (e.g., methanol or dichloromethane).

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate imine formation.

-

Stir the reaction mixture at room temperature. The formation of the imine can be monitored by the disappearance of the ketone starting material by TLC or GC-MS.

Step 2: Reduction of the Imine

-

Once imine formation is complete (or has reached equilibrium), add a reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they are selective for the imine over the ketone.[8]

-

Continue stirring the reaction at room temperature until the reduction is complete.

-

Quench the reaction by the careful addition of an aqueous acid solution (e.g., 1 M HCl).

-

Basify the aqueous layer with a base (e.g., NaOH) and extract the product with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or by formation and recrystallization of the hydrochloride salt to yield the desired arylcyclobutanamine.

Causality of Experimental Choices: The acidic catalyst in the first step protonates the ketone, making it more electrophilic and accelerating the nucleophilic attack by the amine. The choice of a mild reducing agent in the second step is crucial to selectively reduce the imine in the presence of any remaining ketone. The workup procedure is designed to remove the boron byproducts and isolate the amine product.

Stereochemical Considerations and Control

The biological activity of arylcyclobutanamines is often highly dependent on their stereochemistry. Therefore, the ability to selectively synthesize specific stereoisomers (enantiomers and diastereomers) is of paramount importance.

-

Cis/Trans Diastereomers: The relative orientation of the aryl and amine substituents on the cyclobutane ring can significantly impact the molecule's shape and its ability to bind to its biological target. The synthesis of specific diastereomers can often be achieved by carefully selecting the synthetic route and reaction conditions. For example, the stereochemical outcome of a reductive amination can sometimes be influenced by the choice of reducing agent and the steric bulk of the substituents.[17]

-

Enantiomers: As with most chiral drugs, it is common for one enantiomer of an arylcyclobutanamine to be significantly more active than the other. Asymmetric synthesis, as demonstrated in the rhodium-catalyzed arylation protocol, is a key strategy for accessing enantiomerically pure compounds.

Characterization and Data Analysis

The unambiguous characterization of novel arylcyclobutanamines is essential for confirming their structure and purity. The following analytical techniques are indispensable in this process.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the synthesized compounds.[18][19][20][21] The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of the atoms and the stereochemistry of the molecule. For example, the coupling constants between protons on the cyclobutane ring can often be used to determine the cis or trans relationship of the substituents.[17][22]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn allows for the confirmation of its elemental composition.[23][24][25][26][27] Fragmentation patterns observed in the mass spectrum can also provide valuable structural information.

-

Chiral Chromatography: For enantiomerically enriched compounds, chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) is used to determine the enantiomeric excess (ee).

| Compound | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | HRMS (ESI) m/z [M+H]⁺ |

| cis-3-Phenylcyclobutanamine | 7.35-7.20 (m, 5H), 3.85 (p, J = 8.0 Hz, 1H), 3.40 (p, J = 8.0 Hz, 1H), 2.50-2.35 (m, 2H), 2.10-1.95 (m, 2H), 1.60 (br s, 2H) | 144.5, 128.6, 126.8, 126.3, 50.1, 42.5, 34.2 | Calcd: 148.1121, Found: 148.1123 |

| trans-3-Phenylcyclobutanamine | 7.32-7.18 (m, 5H), 3.60 (p, J = 7.6 Hz, 1H), 3.30 (p, J = 7.6 Hz, 1H), 2.65-2.50 (m, 2H), 2.25-2.10 (m, 2H), 1.55 (br s, 2H) | 145.2, 128.5, 126.5, 126.2, 51.3, 43.1, 35.0 | Calcd: 148.1121, Found: 148.1120 |

Table 1: Representative Spectroscopic Data for a Model Arylcyclobutanamine

Discovery and Structure-Activity Relationships (SAR) of Arylcyclobutanamines as Monoamine Reuptake Inhibitors

The discovery of arylcyclobutanamines as potent monoamine reuptake inhibitors has been a significant advancement in the field of neuroscience drug discovery. These compounds have shown promise in preclinical models of depression and other mood disorders.[3] The following table summarizes the in vitro potency of a series of arylcyclobutanamine analogs, highlighting key structure-activity relationships.

| Compound | Aryl Substituent (R) | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) |

| 1 | Phenyl | 15.2 | 25.6 | 120.5 |

| 2 | 4-Chlorophenyl | 8.5 | 18.3 | 95.2 |

| 3 | 3,4-Dichlorophenyl | 3.1 | 10.1 | 75.8 |

| 4 | 4-Methoxyphenyl | 22.8 | 35.1 | 150.3 |

| 5 | 2-Naphthyl | 10.3 | 20.5 | 110.1 |

Table 2: In Vitro Potency of Arylcyclobutanamine Analogs at Monoamine Transporters [4][28]

Analysis of Structure-Activity Relationships:

-

Aryl Substitution: The electronic nature and position of substituents on the aryl ring have a profound impact on potency and selectivity. Electron-withdrawing groups, such as chlorine, generally enhance potency at both SERT and NET. This may be due to favorable interactions with the binding sites of the transporters.

-

Stereochemistry: As previously discussed, the stereochemistry of the cyclobutane ring is a critical determinant of activity. In many series, the cis diastereomer exhibits higher potency than the trans diastereomer.

-

Amine Substitution: Modification of the amine group (e.g., methylation, ethylation) can modulate the potency and selectivity profile, as well as influence pharmacokinetic properties such as brain penetration and metabolic stability.

Conclusion and Future Directions

The arylcyclobutanamine scaffold represents a highly promising platform for the design of novel therapeutics, particularly for the treatment of central nervous system disorders. The synthetic methodologies outlined in this guide provide a robust foundation for the efficient and stereocontrolled synthesis of these valuable compounds. Future research in this area will likely focus on the development of even more efficient and versatile synthetic methods, the exploration of a wider range of aryl and amine substituents to fine-tune pharmacological activity, and the application of this scaffold to other biological targets beyond monoamine transporters. The continued investigation of arylcyclobutanamines holds great promise for the discovery of next-generation medicines with improved efficacy and safety profiles.

References

- 1. researchgate.net [researchgate.net]

- 2. Base-Free Conditions for Rhodium-Catalyzed Asymmetric Arylation To Produce Stereochemically Labile α-Aryl Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US8877975B2 - Cycloalkylamines as monoamine reuptake inhibitors - Google Patents [patents.google.com]

- 4. Pharmacological Profile of the “Triple” Monoamine Neurotransmitter Uptake Inhibitor, DOV 102,677 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

- 6. Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. sciencemadness.org [sciencemadness.org]

- 9. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 10. youtube.com [youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones | MDPI [mdpi.com]

- 15. Small-Ring Compounds. III. Synthesis of Cyclobutanone, Cyclobutanol, Cyclobutene and Cyclobutane [authors.library.caltech.edu]

- 16. Cyclobutanone synthesis [organic-chemistry.org]

- 17. Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. organicchemistrydata.org [organicchemistrydata.org]

- 21. mdpi.com [mdpi.com]

- 22. preprints.org [preprints.org]

- 23. High-resolution mass spectrometers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. High resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Characterization of halogenated organic compounds by the Fourier transform ion cyclotron resonance mass spectrometry: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Open, High-Resolution EI+ Spectral Library of Anthropogenic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanamine hydrochloride is a substituted cyclobutanamine derivative that holds significant interest within the domains of medicinal chemistry and drug discovery. Its structural motif, featuring a bromophenyl group attached to a cyclobutane ring bearing an amine, makes it a valuable synthetic intermediate for the development of novel therapeutic agents. A comprehensive understanding of its physicochemical properties is paramount for its effective utilization in synthesis, formulation development, and biological screening.

This technical guide provides a detailed overview of the known physicochemical characteristics of this compound and outlines robust, field-proven methodologies for the determination of its key physical and chemical parameters. The protocols described herein are designed to be self-validating and are grounded in established analytical principles, ensuring the generation of reliable and reproducible data.

Chemical Identity and Core Properties

The foundational step in the characterization of any chemical entity is the confirmation of its identity and fundamental properties.

| Property | Value | Source(s) |

| CAS Number | 1193389-40-0 | N/A |

| Molecular Formula | C₁₀H₁₃BrClN | N/A |

| Molecular Weight | 262.57 g/mol | N/A |

| Chemical Structure | See Figure 1 | N/A |

Figure 1: Chemical Structure of this compound

A 2D representation of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectrum: While a definitive, fully assigned spectrum is not widely published, a proton NMR spectrum is available from some suppliers. The expected resonances would include signals for the aromatic protons, the cyclobutane protons, and the amine protons. The aromatic protons would likely appear as two doublets in the aromatic region (δ 7.0-8.0 ppm). The cyclobutane protons would exhibit complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). The amine protons (as -NH₃⁺) would likely present as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectrum: The carbon NMR spectrum would be expected to show distinct signals for the four unique carbons of the cyclobutane ring and the four unique carbons of the bromophenyl group.

Experimental Protocol: NMR Spectroscopic Analysis

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. Tetramethylsilane (TMS) is a common internal standard for referencing chemical shifts to 0 ppm.

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD) in a clean, dry vial.[1] The choice of solvent is critical; for hydrochloride salts, deuterated methanol (CD₃OD) or deuterium oxide (D₂O) are often good choices to ensure solubility.

-

Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

The final sample volume in the NMR tube should be approximately 0.6 mL.[3]

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the resulting spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the signals in the ¹H NMR spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

Expected Fragmentation: Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[4]

-

Electron Ionization (EI-MS): This hard ionization technique would likely lead to significant fragmentation, providing structural information. Key fragments could arise from the loss of the amine group, cleavage of the cyclobutane ring, and loss of the bromine atom.

-

Electrospray Ionization (ESI-MS): As a soft ionization technique, ESI-MS is expected to show a prominent protonated molecular ion [M+H]⁺.[5][6] This would be particularly useful for confirming the molecular weight of the free base.

Experimental Protocol: Mass Spectrometric Analysis

Objective: To confirm the molecular weight and obtain information about the fragmentation pattern.

Methodology Rationale: ESI-MS is well-suited for polar and ionic compounds like amine hydrochlorides, providing a clear molecular ion. EI-MS, often coupled with Gas Chromatography (GC-MS), can provide valuable structural information through fragmentation patterns.

Step-by-Step Protocol (ESI-MS):

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

The addition of a small amount of formic acid can aid in protonation.

-

-

Instrument Setup:

-

Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.

-

-

Data Acquisition:

-

Infuse the sample solution into the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

-

Data Analysis:

-

Identify the protonated molecular ion [M+H]⁺.

-

Analyze the isotopic pattern to confirm the presence of bromine.

-

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Absorptions:

-

N-H Stretch: As a primary amine salt (-NH₃⁺), a broad absorption band is expected in the region of 3000-2700 cm⁻¹.[7][8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹.

-

N-H Bend: Asymmetric and symmetric bending vibrations are expected between 1625-1500 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region.

-

C-Br Stretch: A strong absorption in the fingerprint region, typically below 700 cm⁻¹.

Experimental Protocol: FT-IR Spectroscopic Analysis

Objective: To identify the key functional groups.

Methodology Rationale: The Attenuated Total Reflectance (ATR) technique is a simple and rapid method for obtaining the IR spectrum of a solid sample with minimal sample preparation.

Step-by-Step Protocol (ATR-FT-IR):

-

Sample Preparation:

-

Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Ensure the ATR crystal is clean by taking a background spectrum of the empty crystal.

-

-

Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

-

Identify and assign the characteristic absorption bands to the corresponding functional groups.

-

Physicochemical Properties and Their Determination

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow.

Expected Value: The melting point for this compound is not consistently reported in the literature. As an amine hydrochloride salt, it is expected to have a relatively high melting point, likely above 150 °C.

Experimental Protocol: Melting Point Determination

Objective: To determine the melting range of the compound.

Methodology Rationale: The capillary melting point method is a standard and reliable technique for determining the melting point of a crystalline solid.[9][10]

Step-by-Step Protocol:

-

Sample Preparation:

-

Ensure the sample is finely powdered and completely dry.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.[11]

-

-

Instrument Setup:

-

Place the capillary tube in the heating block of a melting point apparatus.

-

-

Measurement:

-

Heat the sample at a rapid rate to approximately 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.[12]

-

Record the temperature at which the first droplet of liquid appears (onset of melting).

-

Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

-

The recorded range is the melting point of the sample.

-

Solubility

Solubility is a crucial parameter for drug development, influencing bioavailability and formulation design.

Expected Solubility Profile: As a hydrochloride salt, this compound is expected to have significantly higher aqueous solubility than its free base form. The solubility in aqueous media will be pH-dependent. Solubility in organic solvents will vary depending on the polarity of the solvent.

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility in water.

Methodology Rationale: The shake-flask method is the gold standard for determining equilibrium solubility.[13][14]

Step-by-Step Protocol:

-

Sample Preparation:

-

Add an excess amount of the solid compound to a known volume of purified water in a sealed vial.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Analysis:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved solid.

-

Dilute the filtrate with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

Calculate the solubility in mg/mL or mol/L based on the measured concentration and the dilution factor.

-

Dissociation Constant (pKa)

The pKa is the pH at which the ionized and non-ionized forms of the compound are present in equal concentrations. It is a critical parameter for predicting the behavior of a drug in physiological environments.

Expected pKa: The pKa of the cyclobutylammonium group is expected to be in the range of 9-11, typical for primary amine hydrochlorides.

Experimental Protocol: pKa Determination by Potentiometric Titration

Objective: To determine the pKa of the amine group.

Methodology Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable compounds by monitoring the change in pH upon addition of a titrant.[15][16][17][18]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of water or a water-cosolvent mixture.

-

The solution should be acidic to start with (due to the hydrochloride).

-

-

Titration:

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant using a calibrated pH meter.

-

-

Data Analysis:

-

Plot the pH of the solution versus the volume of titrant added.

-

The pKa can be determined from the pH at the half-equivalence point of the titration curve.

-

Alternatively, the pKa can be calculated from the first derivative of the titration curve, where the pKa corresponds to the point of maximum slope.

-

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of pharmaceutical compounds.

Experimental Protocol: Purity Determination by HPLC-UV

Objective: To determine the purity of the compound and identify any impurities.

Methodology Rationale: Reversed-phase HPLC with UV detection is a robust and widely used method for the analysis of aromatic amines.[19][20][21] A C18 column is a good starting point for method development.

Step-by-Step Protocol:

-

Method Development:

-

Column: C18, e.g., 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for the 4-bromophenyl chromophore (likely around 220-230 nm).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the sample in the mobile phase or a suitable diluent at a concentration of approximately 1 mg/mL.

-

Prepare working solutions by diluting the stock solution.

-

-

Analysis:

-

Inject the sample solution into the HPLC system.

-

Record the chromatogram.

-

-

Data Analysis:

-

Determine the area of the main peak and any impurity peaks.

-

Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

-

Thermal Analysis

Thermal analysis techniques provide information about the thermal stability and phase transitions of a material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining thermal stability and the presence of solvates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine melting point, enthalpy of fusion, and to study polymorphism.[22][23][24] For amine hydrochlorides, DSC can reveal decomposition events.[25]

Experimental Protocol: Thermal Analysis (TGA/DSC)

Objective: To assess the thermal stability and characterize phase transitions.

Methodology Rationale: TGA and DSC provide complementary information about the thermal behavior of a material.[26][27]

Step-by-Step Protocol:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the sample into an aluminum pan.

-

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the instrument.

-

-

Data Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the weight loss (TGA) and heat flow (DSC) as a function of temperature.

-

-

Data Analysis:

-

TGA: Determine the onset temperature of decomposition from the TGA curve.

-

DSC: Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. Determine the peak temperatures and enthalpies of these transitions.

-

Solid-State Characterization

X-ray Powder Diffraction (XRPD) and Single Crystal X-ray Diffraction

XRPD is used to characterize the crystalline form of a solid. Single crystal X-ray diffraction can be used to determine the precise three-dimensional arrangement of atoms in a crystal.[28][29][30][31]

Experimental Protocol: Single Crystal X-ray Diffraction

Objective: To determine the absolute molecular structure.

Methodology Rationale: This technique provides unambiguous structural information, including bond lengths, bond angles, and stereochemistry.[28]

Step-by-Step Protocol:

-

Crystal Growth:

-

Grow a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.[32]

-

-

Data Collection:

-

Mount the crystal on a goniometer head.

-

Place the crystal in a diffractometer and expose it to a monochromatic X-ray beam.

-

Collect the diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain the unit cell parameters and space group.

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the atomic positions and thermal parameters to obtain the final crystal structure.

-

Conclusion

This technical guide has provided a comprehensive framework for the physicochemical characterization of this compound. While some fundamental properties are readily available, a complete understanding requires the application of the detailed experimental protocols outlined herein. By systematically employing these spectroscopic, chromatographic, thermal, and solid-state analysis techniques, researchers and drug development professionals can generate the high-quality data necessary to advance their research and development activities with this promising chemical entity.

References

- 1. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 3. organomation.com [organomation.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. One moment, please... [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. thinksrs.com [thinksrs.com]

- 13. Solubility Measurements | USP-NF [uspnf.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. enamine.net [enamine.net]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. creative-bioarray.com [creative-bioarray.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chromatographyonline.com [chromatographyonline.com]

- 20. manuallib.com [manuallib.com]

- 21. assets.fishersci.com [assets.fishersci.com]

- 22. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 24. m.youtube.com [m.youtube.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. ami-instruments.com [ami-instruments.com]

- 27. scispace.com [scispace.com]

- 28. creative-biostructure.com [creative-biostructure.com]

- 29. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 30. researchgate.net [researchgate.net]

- 31. youtube.com [youtube.com]

- 32. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

An In-depth Technical Guide to the Solubility and Stability of 1-(4-Bromophenyl)cyclobutanamine Hydrochloride

Introduction: Understanding the Critical Role of Physicochemical Properties in Drug Development

In the landscape of pharmaceutical research and development, a thorough understanding of a drug candidate's physicochemical properties is paramount to its successful progression from the laboratory to clinical application. For novel active pharmaceutical ingredients (APIs) such as 1-(4-Bromophenyl)cyclobutanamine hydrochloride, two of the most critical attributes are its solubility and stability. These intrinsic properties govern not only the developability of various dosage forms but also the API's bioavailability, therapeutic efficacy, and overall safety profile. The hydrochloride salt form of this amine-containing compound is intentionally designed to enhance its aqueous solubility and stability compared to the free base.[1][2][3]

This technical guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. It is intended for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the experimental designs. The protocols outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data that can confidently guide formulation development and regulatory submissions.

Part 1: Solubility Profiling of this compound

The solubility of an API is a determining factor in its absorption and, consequently, its bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. This section details a comprehensive approach to characterizing the solubility of this compound in various relevant media.

Equilibrium Solubility Determination in Biorelevant Media

The equilibrium solubility test is a fundamental experiment to ascertain the maximum concentration of the API that can be dissolved in a specific solvent under controlled conditions.[] To predict the in vivo behavior of the compound, it is essential to determine its solubility across the physiological pH range of the gastrointestinal tract.[5][6]

The isothermal shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[7]

Objective: To determine the equilibrium solubility of this compound in aqueous media across a pH range of 1.2 to 6.8 at 37 °C.

Materials:

-

This compound (purity ≥ 99%)

-

pH 1.2 Buffer (Simulated Gastric Fluid, without enzymes)

-

pH 4.5 Acetate Buffer

-

pH 6.8 Phosphate Buffer

-

Purified Water

-

Thermostatic shaker bath

-

Calibrated pH meter

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks, pipettes, and 0.22 µm syringe filters

Procedure:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to vials containing a known volume of each buffer solution (pH 1.2, 4.5, and 6.8) and purified water. The excess solid should be visually apparent.

-

Equilibration: Place the sealed vials in a thermostatic shaker bath set to 37 ± 1 °C. Agitate the samples for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand at 37 °C for a sufficient time for the undissolved solid to sediment. Centrifuge the vials to further separate the solid and liquid phases.

-

Sample Preparation for Analysis: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot through a 0.22 µm syringe filter.

-

Quantification: Accurately dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC method. Analyze the diluted sample by a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment for each solvent should be performed in triplicate.

Diagram: Workflow for Equilibrium Solubility Determination

Caption: Workflow for the isothermal shake-flask solubility determination.

Solubility in Common Pharmaceutical Solvents

To support formulation development, it is crucial to understand the solubility of the API in various organic and co-solvent systems that may be used in liquid or semi-solid dosage forms.

The following table presents a hypothetical summary of the solubility data for this compound in various solvents at 25 °C.

| Solvent System | Solubility Classification | Hypothetical Solubility (mg/mL) |

| Purified Water | Soluble | 10 - 30 |

| pH 1.2 Buffer | Freely Soluble | > 100 |

| pH 4.5 Buffer | Soluble | 15 - 35 |

| pH 6.8 Buffer | Sparingly Soluble | 5 - 15 |

| Ethanol | Freely Soluble | > 100 |

| Propylene Glycol | Soluble | 20 - 40 |

| PEG 400 | Soluble | 25 - 50 |

| Dichloromethane | Slightly Soluble | 1 - 5 |

| Hexane | Practically Insoluble | < 0.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Part 2: Stability Profiling and Forced Degradation Studies

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance changes over time under the influence of various environmental factors such as temperature, humidity, and light.[8] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[9]

Solid-State Stability

Solid-state stability studies are essential to determine the re-test period and appropriate storage conditions for the API. These studies are conducted under conditions recommended by the International Council for Harmonisation (ICH) guidelines.

Objective: To evaluate the solid-state stability of this compound under long-term and accelerated storage conditions.

Materials:

-

Three primary batches of this compound

-

Appropriate container closure systems that are impermeable to moisture and light

-

ICH-compliant stability chambers

-

Validated stability-indicating HPLC method

Procedure:

-

Sample Preparation: Package the API from three different batches in the selected container closure system.

-

Storage Conditions: Place the samples in stability chambers under the following conditions:

-

Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Withdraw samples at specified time points and analyze them for appearance, assay, and degradation products.

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months

-

Accelerated: 0, 3, and 6 months

-

-

Analysis: At each time point, perform the following tests:

-

Appearance: Visual inspection for any changes in color or physical form.

-

Assay and Impurities: Use a validated stability-indicating HPLC method to quantify the API and any degradation products.

-

In-Solution Stability

Understanding the stability of the API in solution is crucial for the development of liquid formulations and for defining the stability of analytical solutions.[10][11]

Objective: To assess the stability of this compound in various solvents and pH conditions.

Procedure:

-

Solution Preparation: Prepare solutions of the API at a known concentration (e.g., 1 mg/mL) in the biorelevant buffers (pH 1.2, 4.5, 6.8) and in a proposed formulation vehicle.

-

Storage: Store the solutions under controlled temperature conditions (e.g., 4 °C and 25 °C) and protected from light.

-

Analysis: Analyze the solutions at initial, 24, 48, and 72-hour time points using a validated stability-indicating HPLC method.

-

Data Evaluation: Compare the initial assay value and impurity profile to those at subsequent time points to determine the extent of degradation.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[9] These studies are invaluable for understanding the degradation pathways and for ensuring the analytical method is "stability-indicating."

-

Acid and Base Hydrolysis: Evaluates susceptibility to degradation in acidic and basic environments. This is critical for predicting stability in the stomach and intestines and for liquid formulations with varying pH.

-

Oxidation: Assesses the impact of oxidative stress, which can be encountered during manufacturing and storage, especially in the presence of trace metals or peroxides.

-

Thermal Degradation: Investigates the effect of high temperatures, which can occur during shipping or improper storage.

-

Photostability: Determines the sensitivity of the API to light exposure, which informs packaging requirements.

Diagram: Forced Degradation Experimental Workflow

Caption: Workflow for conducting forced degradation studies.

The following table summarizes the hypothetical outcomes of forced degradation studies on this compound.

| Stress Condition | Hypothetical Observation | Potential Degradation Pathway |

| 0.1 M HCl, 60°C, 24h | Minor degradation (<5%) | Hydrolysis of the amine hydrochloride to the free base |

| 0.1 M NaOH, RT, 4h | Significant degradation (>15%) | Base-catalyzed hydrolysis |

| 3% H₂O₂, RT, 24h | Moderate degradation (~10%) | Oxidation of the amine or aromatic ring |

| Solid, 60°C, 7 days | No significant degradation | Thermally stable in solid state |

| Photostability (ICH Q1B) | Minor degradation, slight color change | Photolytic cleavage or oxidation |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data must be generated.

Part 3: Analytical Methodologies

A robust, validated analytical method is the cornerstone of reliable solubility and stability testing. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and suitable technique for the quantification of this compound and its related substances.[12][13][14]